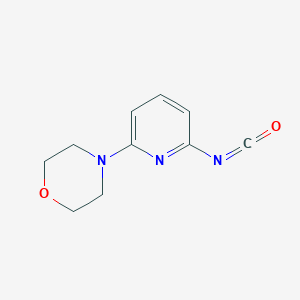

4-(6-Isocyanatopyridin-2-yl)morpholine

Description

Significance of Pyridine-Based Scaffolds in Advanced Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. researchgate.net Its derivatives are found in numerous natural products, including alkaloids and vitamins. researchgate.net In advanced organic synthesis, the pyridine nucleus is highly valued for several reasons:

Catalysis: Pyridine and its derivatives serve as important ligands in transition-metal catalysis. nih.govalfachemic.com The nitrogen atom can coordinate to metal centers, modulating their electronic properties and catalytic activity in a variety of reactions, such as hydrogenations, hydroformylations, and C-H bond functionalization. alfachemic.comnih.gov The catalytic efficiency can be tuned by altering the substituents on the pyridine ring. nih.govacs.org

Drug Design: The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. acs.org Its presence can enhance water solubility and the ability to form hydrogen bonds, which are crucial for pharmacokinetic properties and binding to biological targets. researchgate.net

Synthetic Versatility: The pyridine ring can undergo a range of chemical transformations. Due to the electron-withdrawing nature of the nitrogen atom, it is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more forced conditions. researchgate.net

Role of Isocyanate Functionality in Chemical Transformations and Material Science Research

The isocyanate group (–N=C=O) is a highly electrophilic and reactive functional group, making it an indispensable tool in chemical synthesis and polymer chemistry. libretexts.org Its primary role stems from its ability to react with a wide variety of nucleophiles, particularly those containing active hydrogen atoms.

Key reactions and applications of isocyanates include:

Polyurethane Formation: The most significant industrial application of isocyanates is their reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethane polymers. libretexts.org This reaction creates urethane (B1682113) linkages and is the basis for a vast array of materials, including rigid and flexible foams, coatings, adhesives, and elastomers. libretexts.org

Cross-linking Agents: In material science, polyfunctional isocyanates are used as cross-linking agents to create rigid, three-dimensional polymer networks. libretexts.orgstortgroup.com This cross-linking imparts enhanced mechanical strength, hardness, and thermal stability to materials. libretexts.org Blocked isocyanates, which are thermally activated, allow for the formulation of one-component coating systems that cure upon heating. stortgroup.comwernerblank.com

Synthetic Intermediates: Isocyanates react with amines to form urea (B33335) derivatives, with water to form an amine and carbon dioxide (a reaction utilized in foam production), and with other nucleophiles to generate a diverse range of organic compounds. paint.org

The reactivity of the isocyanate group is central to its utility, enabling the construction of complex polymeric structures and the covalent linking of different molecular fragments.

Morpholine (B109124) as a Privileged Heterocyclic Moiety in Chemical Research

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. atamankimya.com It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its favorable properties and frequent appearance in bioactive molecules and approved drugs. acs.orgnih.govresearchgate.net

The significance of the morpholine moiety includes:

Physicochemical and Pharmacokinetic Properties: The presence of a morpholine ring in a molecule can improve its physicochemical properties, such as solubility and metabolic stability. researchgate.netnih.gov Its flexible, chair-like conformation and balanced lipophilic-hydrophilic profile can enhance a drug candidate's pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov

Biological Activity: Morpholine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects. researchgate.netresearchgate.net The morpholine ring can act as a key component of a pharmacophore, interacting with biological targets like enzymes and receptors, or serve as a scaffold to correctly orient other functional groups for optimal binding. nih.govresearchgate.net

Synthetic Accessibility: The morpholine ring is a versatile and readily available building block in organic synthesis. nih.gov It can be introduced as a secondary amine reagent or constructed through various synthetic methodologies. nih.govnih.govchemrxiv.orgorganic-chemistry.org

The inclusion of a morpholine unit is a common strategy in drug discovery to enhance potency and confer desirable drug-like properties. acs.orgnih.gov

Research Scope and Objectives for 4-(6-Isocyanatopyridin-2-yl)morpholine

While specific research dedicated to this compound is not extensively documented in publicly available literature, its molecular structure suggests several promising avenues for investigation. The primary research objective for a compound of this nature would be to explore its utility as a bifunctional building block.

A plausible synthetic route to this compound would likely involve the conversion of a precursor, such as 4-(6-aminopyridin-2-yl)morpholine, into the isocyanate. This amino-pyridyl-morpholine intermediate itself could be synthesized through nucleophilic aromatic substitution reactions.

The potential research applications for this compound are rooted in the combined reactivity of its constituent parts:

Novel Polymer Synthesis: The isocyanate group provides a reactive handle for polymerization. The compound could be used as a monomer or a cross-linking agent to create novel polyurethanes or polyureas. The presence of the pyridyl-morpholine moiety within the polymer backbone could impart unique properties, such as altered thermal stability, solubility, or the ability to coordinate metal ions.

Development of Functional Materials: By reacting the isocyanate with functionalized alcohols or amines, new materials with tailored properties could be developed. For example, grafting it onto surfaces or other polymers could introduce the pyridyl-morpholine unit, potentially enhancing adhesive properties or creating sites for further chemical modification.

Probes for Medicinal Chemistry and Chemical Biology: The isocyanate can be used to covalently link the pyridyl-morpholine scaffold to biological molecules (e.g., proteins) that have nucleophilic residues on their surfaces. This could be a strategy for developing targeted covalent inhibitors or chemical probes to study biological systems, leveraging the known bioactivity of both pyridine and morpholine structures.

The primary objective of synthesizing and characterizing this compound would be to establish it as a versatile intermediate for creating more complex and functional molecules and materials that benefit from the unique combination of its three core chemical functionalities.

Data Tables

Table 1: General Properties of Core Functional Groups

| Functional Group | Key Characteristics | Common Applications |

| Pyridine | Aromatic, weakly basic, metal-coordinating | Catalysis, pharmaceuticals, solvents, synthetic intermediate |

| Isocyanate | Highly electrophilic, reactive with nucleophiles | Polyurethane production, cross-linking, chemical synthesis |

| Morpholine | Saturated heterocycle, secondary amine, ether | Pharmaceuticals, corrosion inhibitors, solvents, building block |

Table 2: Reactivity of the Isocyanate Group

| Reactant | Product | Linkage Formed |

| Alcohol (R-OH) | Urethane | -NH-C(O)-O- |

| Amine (R-NH₂) | Urea | -NH-C(O)-NH- |

| Water (H₂O) | Amine + CO₂ | Amine (via carbamic acid) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-isocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-8-11-9-2-1-3-10(12-9)13-4-6-15-7-5-13/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYZXDNHAQDJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594497 | |

| Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-15-7 | |

| Record name | 4-(6-Isocyanato-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Isocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Morpholin-4-ylpyridin-2-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 6 Isocyanatopyridin 2 Yl Morpholine

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This leads to a wide range of addition products.

Reactions with Amines (Urea Formation) and Alcoholysis (Carbamate Formation)

The reaction of isocyanates with primary or secondary amines is a rapid and efficient method for the synthesis of substituted ureas. organic-chemistry.orgpsu.edunih.govorganic-chemistry.org Similarly, the reaction with alcohols, known as alcoholysis, yields carbamates (urethanes). nih.gov These reactions are fundamental in polyurethane chemistry and are widely used in the synthesis of various organic compounds. acs.org

The general mechanism involves the nucleophilic attack of the amine's nitrogen or the alcohol's oxygen on the electrophilic carbon of the isocyanate. This results in the formation of a transient, unstable intermediate that quickly rearranges to the stable urea (B33335) or carbamate (B1207046) linkage.

Reaction with Amines (Urea Formation): The reaction of 4-(6-isocyanatopyridin-2-yl)morpholine with an amine (R-NH₂) proceeds as follows:

***Figure 1:** General reaction scheme for the formation of a substituted urea from this compound and a primary amine.*

Alcoholysis (Carbamate Formation): The reaction with an alcohol (R-OH) to form a carbamate follows a similar pathway:

***Figure 2:** General reaction scheme for the formation of a carbamate from this compound and an alcohol.*

These reactions are typically carried out under mild conditions and are often quantitative. The rate of reaction can be influenced by the nucleophilicity of the amine or alcohol and the presence of catalysts.

Table 1: Examples of Urea and Carbamate Synthesis from Isocyanates

| Reactant A (Isocyanate) | Reactant B (Nucleophile) | Product Type | Reference |

|---|---|---|---|

| Aryl Isocyanate | Primary Amine | Unsymmetrical Urea | organic-chemistry.org |

| Aryl Isocyanate | Alcohol | Carbamate | nih.gov |

Thiolysis Reactions and Thiocarbamate Derivatives

In a reaction analogous to alcoholysis, isocyanates react with thiols (mercaptans) to produce thiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.

The general reaction is as follows:

***Figure 3:** General reaction scheme for the formation of a thiocarbamate from this compound and a thiol.*

These reactions are important for the synthesis of sulfur-containing compounds which can have applications in materials science and pharmaceuticals. The reaction conditions are generally similar to those for carbamate formation.

Water-Mediated Hydrolysis Pathways

Isocyanates react with water to undergo hydrolysis. This reaction proceeds through the initial formation of an unstable carbamic acid intermediate. The carbamic acid then readily decomposes, losing carbon dioxide to form a primary amine.

The newly formed amine is itself a nucleophile and can react with another molecule of the isocyanate to form a disubstituted urea. This is a common side reaction when working with isocyanates in the presence of moisture.

The hydrolysis pathway can be summarized as follows:

Formation of Carbamic Acid: Figure 4: Initial hydrolysis step of this compound to form a carbamic acid.

Decarboxylation to Amine: Figure 5: Decomposition of the carbamic acid to yield an amine and carbon dioxide.

Urea Formation: Figure 6: Reaction of the formed amine with another isocyanate molecule to produce a symmetrical urea.

Due to this reactivity, isocyanates must be handled under anhydrous conditions to prevent unwanted urea formation and loss of the isocyanate starting material.

Cycloaddition Reactions and Heterocycle Formation

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, leading to the formation of various heterocyclic structures.

1,3-Dipolar Cycloaddition Reactions Involving Isocyanates

Isocyanates can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, a 1,3-dipole reacts with the C=N or C=O bond of the isocyanate to form a five-membered heterocyclic ring. acs.orgwikipedia.orgorganic-chemistry.orgyoutube.com This class of reactions is a powerful tool for the synthesis of a wide variety of heterocycles. researchgate.net

An example is the reaction of a nitrone with an isocyanate, which can yield either a 1,2,4-oxadiazolidin-5-one or a 1,4,2-dioxazolidine, depending on whether the cycloaddition occurs across the C=N or C=O bond of the isocyanate, respectively. acs.org

Table 2: General Overview of 1,3-Dipolar Cycloaddition with Isocyanates

| 1,3-Dipole | Dipolarophile Bond | Resulting Heterocycle | Reference |

|---|---|---|---|

| Nitrone | C=N | 1,2,4-Oxadiazolidin-5-one | acs.org |

| Nitrone | C=O | 1,4,2-Dioxazolidine | acs.org |

Dimerization and Trimerization Pathways Leading to Isocyanurates

Isocyanates can undergo self-cycloaddition reactions, leading to dimers and trimers. The dimerization typically results in the formation of a four-membered uretidinedione ring. However, the trimerization to form a six-membered 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate, is often the more thermodynamically stable and favored pathway, especially in the presence of catalysts. oup.comacs.orgresearchgate.netchempedia.inforsc.org

This trimerization reaction is of significant industrial importance, particularly in the production of polyisocyanurate (PIR) foams, which have enhanced thermal stability and flame retardancy compared to polyurethanes. acs.org

The reaction is typically catalyzed by a variety of substances, including tertiary amines, phosphines, and metal complexes. rsc.orgjst.go.jpresearchgate.netgoogle.com The mechanism generally involves the nucleophilic attack of a catalyst on the isocyanate carbon, followed by sequential addition of two more isocyanate molecules to form the stable, six-membered isocyanurate ring. acs.orgresearchgate.net

Trimerization of this compound:

***Figure 7:** Trimerization of this compound to form the corresponding isocyanurate.*

The formation of the isocyanurate ring introduces a cross-linking point, which can significantly alter the properties of polymeric materials. researchgate.net

Table 3: Catalysts for Isocyanate Trimerization

| Catalyst Type | Example | Reference |

|---|---|---|

| Tertiary Amines | Triethylamine | oup.com |

| N-Heterocyclic Carbenes | - | researchgate.net |

| Metal Complexes | Aluminum-based catalysts | rsc.orgresearchgate.net |

| Inorganic Salts | - | researchgate.net |

Formation of Other Cyclic Adducts

The isocyanate group is well-known for its ability to undergo cycloaddition reactions. Beyond the common dimerization to form uretdiones and trimerization to yield isocyanurates, isocyanates can participate in various cycloaddition reactions with other unsaturated functional groups to form a diverse range of heterocyclic products. In the case of this compound, the isocyanate functional group can react as a dienophile or a dipolarophile in cycloadditions.

For instance, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, can occur between the isocyanate and various 1,3-dipoles like nitrones or pyridine (B92270) N-oxides. researchgate.netacs.org Theoretical studies on the reaction between nitrones and isocyanates have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the polarity of the solvent. In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org Similarly, pyridyl isocyanates can undergo [3+2] heteroannulation, leading to bicyclic products. rsc.org

Formal [2+2+2] cycloaddition strategies have also been developed for the synthesis of pyridine derivatives, highlighting the versatility of reactants with unsaturated bonds to form complex polycyclic systems. nih.govmit.edu Furthermore, isocyanides, which are related to isocyanates, are known to participate in [4+1] cycloadditions with various heterodienes, yielding five-membered heterocycles like pyrroles, imidazoles, and oxazoles. rsc.org This suggests that this compound could potentially react with suitable 1,4-dienes or heterodienes in [4+2] cycloadditions (Diels-Alder reactions) to form six-membered rings.

Table 1: Examples of Cycloaddition Reactions Involving Isocyanates and Related Species

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Isocyanate + Nitrone | 1,2,4-oxadiazolidin-5-one | acs.org |

| [3+2] Cycloaddition | Pyridyl Isocyanate | Bicyclohydantoin | rsc.org |

| [4+1] Cycloaddition | Isocyanide + Diene | 5-membered Heterocycle | rsc.org |

| [4+2] Cycloaddition | Isocyanate + Diene | 6-membered Heterocycle | N/A |

| Formal [2+2+2] Cycloaddition | Alkynyl-substituted precursors | Polycyclic Pyridines | nih.govmit.edu |

Influence of Pyridine and Morpholine (B109124) Moieties on Isocyanate Reactivity

Electronic Effects on Isocyanate Electrophilicity

The reactivity of the isocyanate group in this compound is significantly modulated by the electronic properties of the attached pyridine and morpholine rings. Electronic effects are primarily categorized as inductive and resonance effects, which alter the electron density of the aromatic system and its substituents. numberanalytics.com

The pyridine ring, being a heteroaromatic system, is inherently electron-deficient due to the higher electronegativity of the nitrogen atom compared to carbon. This makes the pyridine ring itself an electron-withdrawing group (EWG). When attached to the isocyanate group, the pyridine ring's electron-withdrawing nature increases the electrophilicity of the isocyanate carbon atom. nih.govlibretexts.org This enhanced electrophilicity makes the isocyanate more susceptible to nucleophilic attack. Substituents on the pyridine ring can further tune this effect; electron-donating groups (EDGs) would decrease reactivity, while additional EWGs would increase it. nih.govyoutube.comlumenlearning.com

Table 2: General Influence of Substituents on Aromatic Ring Reactivity

| Substituent Type | Electronic Effect on Ring | Effect on Isocyanate Reactivity | Example Groups | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Activates ring (increases electron density) | Decreases | -OH, -NH₂, -OR, Morpholine | youtube.comlumenlearning.com |

| Electron-Withdrawing Group (EWG) | Deactivates ring (decreases electron density) | Increases | -NO₂, -CN, -C=O, Pyridine | libretexts.orgyoutube.com |

Steric Hindrance Considerations

Steric hindrance plays a critical role in the accessibility of the electrophilic isocyanate carbon to incoming nucleophiles. In this compound, the substituents at the 2- and 6-positions of the pyridine ring create a sterically demanding environment.

The morpholine group at the 2-position is a bulky, cyclic substituent. Its chair conformation and the atoms branching from the pyridine ring can physically obstruct the trajectory of a nucleophile attempting to attack the adjacent isocyanate carbon. This steric crowding can slow down the rate of reaction compared to less hindered isocyanates, such as phenyl isocyanate or aliphatic isocyanates. Studies on substituted pyridines have shown that bulky groups can significantly influence reaction pathways and rates. rsc.orgrsc.org For example, the use of bulky isocyanates like isophorone (B1672270) diisocyanate (IPDI), which contains a rigid cyclohexane (B81311) ring, can inhibit close packing and affect polymer properties due to steric effects. acs.org Similarly, the presence of the morpholine ring is expected to sterically hinder the approach to the isocyanate group in this compound.

Intramolecular Reactivity and Cascade Reactions in Nitrogen-Substituted Isocyanates

The structure of this compound, featuring nitrogen atoms in both the pyridine and morpholine rings, presents possibilities for intramolecular reactions and complex cascade sequences. Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are powerful tools for building molecular complexity. rsc.orgrsc.org

Nitrogen-substituted isocyanates, particularly those where a nitrogen atom is in proximity to the isocyanate group, can exhibit amphoteric properties, possessing both a nucleophilic nitrogen center and an electrophilic isocyanate group. This duality can lead to intramolecular cyclization or dimerization. The pyridine nitrogen in this compound is part of an aromatic system and is therefore not strongly nucleophilic. However, under certain conditions, such as catalysis, it could potentially interact with the isocyanate group.

More significant is the potential for cascade reactions initiated by an external reagent. For example, a nucleophilic attack on the pyridine ring could trigger a sequence of events involving the isocyanate. Recent research has shown that the reaction of 2-acyl-substituted pyridines with isocyanates can initiate a tandem [3 + 2] heteroannulation followed by a rearrangement, leading to complex bicyclic structures. rsc.org This demonstrates that the interplay between substituents on a pyridine ring and an isocyanate can lead to sophisticated, multi-step transformations in a single pot.

Mechanistic Investigations of Key Transformations

Elucidation of Addition-Elimination vs. Elimination-Addition Mechanisms

Substitution reactions are fundamental transformations for aromatic compounds. For a substrate like this compound, nucleophilic substitution on the pyridine ring can theoretically proceed through different mechanisms, primarily the addition-elimination and elimination-addition pathways. almaaqal.edu.iqchemistrysteps.comyoutube.com

The addition-elimination mechanism is the most common pathway for nucleophilic aromatic substitution (SNAE or Ar-SNAE). It is a two-step process. First, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. This mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, which is the case for the pyridine ring, especially with the attached isocyanate group. Reactions of substituted pyridines with organolithium compounds have been shown to proceed via this mechanism. rsc.org Reactions at the isocyanate group itself, such as conversion to a carbamate, also follow an addition-elimination pattern at the carbonyl-like carbon. chemistrysteps.com

The elimination-addition mechanism proceeds through a highly reactive, unstable intermediate called a hetaryne (in this case, a pyridyne). quimicaorganica.org This pathway is typically initiated by a very strong base, which deprotonates the ring at a position adjacent to a leaving group. This is followed by the elimination of the leaving group to form the pyridyne intermediate. The nucleophile then adds to the pyridyne, and a final protonation step yields the substituted product. This mechanism is less common than addition-elimination and generally requires more forcing conditions, including the presence of a strong base and a suitable leaving group at position 3 or 4 of the pyridine ring. quimicaorganica.org

Table 3: Comparison of Addition-Elimination and Elimination-Addition Mechanisms

| Feature | Addition-Elimination Mechanism | Elimination-Addition Mechanism | Reference |

|---|---|---|---|

| Intermediate | Meisenheimer Complex (anionic, resonance-stabilized) | Hetaryne (e.g., Pyridyne) | chemistrysteps.comquimicaorganica.org |

| Key Requirement | Electron-withdrawing group(s) on the ring | Strong base and a good leaving group | chemistrysteps.comquimicaorganica.org |

| Number of Steps | Two: 1. Nucleophilic Addition, 2. Elimination | Three: 1. Deprotonation, 2. Elimination, 3. Nucleophilic Addition | almaaqal.edu.iqquimicaorganica.org |

| Regiochemistry | Substitution occurs at the position of the leaving group | Can lead to a mixture of isomers (cine-substitution) | quimicaorganica.org |

| Applicability | Common for nucleophilic acyl and aromatic substitutions | Less common, requires specific (often harsh) conditions | rsc.orgchemistrysteps.com |

Role of Catalysis (e.g., Base Catalysis, Metal-Catalyzed Reactions)

The electrophilic carbon atom of the isocyanate group in this compound is susceptible to nucleophilic attack. Catalysts are often employed to increase the reaction rate and control the outcome of these transformations. The specific type of catalyst used can have a profound effect on the reaction pathway.

Base Catalysis:

Tertiary amines and other basic catalysts are commonly used to promote the reaction of isocyanates with nucleophiles such as alcohols and amines. In the context of this compound, a base catalyst functions by activating the nucleophile. For instance, in the reaction with an alcohol to form a carbamate, the base can deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate carbon.

A proposed general mechanism for the base-catalyzed addition of an alcohol to an isocyanate involves the formation of a complex between the base and the alcohol, followed by the attack of this complex on the isocyanate. This is often the rate-determining step. Subsequent proton transfer then yields the carbamate product and regenerates the catalyst.

While specific studies on this compound are not prevalent in the searched literature, the general principles of base catalysis for isocyanates can be applied. For example, a theoretical study on the urethane (B1682113) formation from phenyl isocyanate and butan-1-ol showed that the presence of morpholine or 4-methylmorpholine (B44366) as catalysts significantly alters the reaction mechanism from the catalyst-free pathway. The calculated activation energies for the morpholine and 4-methylmorpholine catalyzed reactions were found to be 29.7 and 26.6 kJ/mol, respectively, which is in good agreement with experimental data for similar cyclic amine catalysts.

Metal-Catalyzed Reactions:

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in a variety of cross-coupling and cyclization reactions involving isocyanates and related pyridine-containing structures. Although direct examples involving this compound are scarce in the provided search results, the reactivity of the N-aryl-2-aminopyridine scaffold, which is structurally related, offers insights into potential catalytic transformations. The pyridyl nitrogen in such compounds can act as a directing group, facilitating chelation-assisted C-H bond activation and subsequent functionalization.

Metal catalysts can activate the isocyanate group or the coupling partner, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of complex heterocyclic structures. A general catalytic cycle for a palladium-catalyzed isocyanide insertion reaction, which shares mechanistic features with isocyanate reactions, typically involves oxidative addition, migratory insertion, and reductive elimination.

In the context of related aminopyridine structures, various metal catalysts have been employed for transformations such as annulation and functionalization reactions. These reactions often proceed through the formation of stable metal complexes, highlighting the importance of the pyridine moiety in directing the catalytic process.

Below is a hypothetical data table illustrating the kind of information that would be relevant for understanding the catalytic reactivity of this compound, based on general knowledge of isocyanate chemistry.

Hypothetical Data Table for Catalyzed Reactions of this compound

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the search results.

| Entry | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl alcohol | Triethylamine | THF | 25 | 4 | Benzyl (6-(morpholino)pyridin-2-yl)carbamate | - |

| 2 | Aniline | DBTDL | Toluene | 80 | 2 | 1-(6-(morpholino)pyridin-2-yl)-3-phenylurea | - |

| 3 | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane | 100 | 12 | N-phenyl-6-(morpholino)pyridin-2-amine | - |

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the molecular structure of "4-(6-Isocyanatopyridin-2-yl)morpholine" and for tracking its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural determination of "this compound" in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the morpholine (B109124) ring would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would appear as distinct multiplets. researchgate.netacdlabs.com For instance, the protons of the CH₂ groups in a morpholine ring typically show resonances that are influenced by the rapid flipping of the ring, which can make the axial and equatorial protons nearly equivalent. researchgate.net The chemical shifts for N-substituted morpholines are well-documented and can be used to confirm the attachment of the morpholine ring to the pyridine (B92270) backbone. nih.gov The aromatic protons on the pyridine ring would appear in the downfield region of the spectrum, with their splitting patterns and coupling constants revealing their substitution pattern.

¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each carbon atom. The carbon of the isocyanate group (-N=C=O) would have a characteristic chemical shift. The carbons of the pyridine ring would appear in the aromatic region, and their specific shifts would be influenced by the positions of the morpholine and isocyanate substituents. The two chemically non-equivalent methylene carbons of the morpholine ring would also be readily identifiable. acdlabs.com

During a reaction, for example, the conversion of the isocyanate group to a urea (B33335) or carbamate (B1207046), NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of new signals corresponding to the product. This allows for real-time tracking of the reaction progress and for the structural confirmation of the final product.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Morpholine H (adjacent to N) | 3.5 - 3.8 | t |

| Morpholine H (adjacent to O) | 3.7 - 4.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Morpholine C (adjacent to N) | ~50 |

| Morpholine C (adjacent to O) | ~67 |

| Pyridine C | 110 - 160 |

Infrared (IR) Spectroscopy for Functional Group Tracking and Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the case of "this compound," the most prominent and diagnostic absorption band would be that of the isocyanate (-N=C=O) group. This group exhibits a strong and sharp stretching vibration typically in the range of 2250-2285 cm⁻¹. remspec.comspectroscopyonline.com This peak is often well-isolated from other spectral features, making it an excellent marker for the presence of the isocyanate functionality. remspec.comspectroscopyonline.com

The IR spectrum would also show characteristic absorptions for the pyridine ring and the morpholine moiety. The C-O-C stretching of the morpholine ether linkage would be visible, as would the various C-H and C-N stretching and bending vibrations.

IR spectroscopy is particularly valuable for monitoring the progress of reactions involving the isocyanate group. mt.comresearchgate.net For instance, in a reaction where the isocyanate group reacts with an alcohol to form a urethane (B1682113), the intense isocyanate peak at ~2270 cm⁻¹ would decrease in intensity over time, while new peaks corresponding to the N-H and C=O stretching vibrations of the newly formed urethane linkage would appear. researchgate.netpaint.org This allows for a straightforward and real-time method to follow reaction kinetics and determine the reaction endpoint. remspec.comazom.com The use of in-situ FT-IR spectroscopy with an attenuated total reflectance (ATR) probe is a powerful method for continuous monitoring of such reactions. mt.comresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Isocyanate (-N=C=O) | 2250 - 2285 | Strong, Sharp |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of "this compound" and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics and Product Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For "this compound," a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.comresearchgate.net This technique can be used to assess the purity of the compound and to separate it from starting materials, byproducts, and degradation products.

HPLC is also a powerful tool for studying reaction kinetics. citedrive.comresearchgate.net By taking aliquots of a reaction mixture at different time points and analyzing them by HPLC, the concentration of the reactant "this compound" and the resulting products can be quantified. umn.edu This data allows for the determination of reaction rates and the elucidation of reaction mechanisms. The choice of detector is crucial; a UV detector would be suitable due to the aromatic pyridine ring, and an electrochemical detector could also be used for enhanced sensitivity. nih.gov For complex mixtures, derivatization of the isocyanate group can be performed prior to HPLC analysis to improve detection and separation. google.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound." Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. masonaco.org This is achieved by distinguishing between ions with very similar nominal masses but different elemental compositions due to the mass defect of the constituent atoms. masonaco.org

For "this compound," HRMS would be used to obtain the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass for the proposed formula, C₁₀H₁₁N₃O₂. A close match between the experimental and theoretical masses provides strong evidence for the correct identification of the compound. HRMS is also invaluable for identifying unknown byproducts or metabolites in a reaction mixture. chrom-china.comnih.gov

Surface-Sensitive Techniques for Interfacial Interaction Studies (e.g., ToF-SIMS, XPS)

When "this compound" is used in applications involving surfaces, such as in coatings or on functionalized materials, understanding its interfacial interactions is crucial. Surface-sensitive techniques provide detailed information about the chemical composition and bonding at the surface. gmu.edumolecularvista.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique that provides detailed molecular information from the outermost nanometer of a surface. phi.com By bombarding the surface with a primary ion beam, secondary ions are ejected and their mass-to-charge ratio is determined with high accuracy. nih.gov ToF-SIMS analysis of a surface treated with "this compound" could identify characteristic fragments of the molecule, confirming its presence and providing insights into its orientation and fragmentation patterns on the surface. acs.orgresearchgate.net This technique is particularly useful for studying the interactions between the molecule and the substrate. surrey.ac.uk

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another powerful surface analysis technique that provides information about the elemental composition and chemical states of the elements on a surface. eag.com XPS analyzes the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. numberanalytics.com For "this compound" on a surface, XPS can be used to quantify the atomic concentrations of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions can reveal the different chemical environments of these atoms, for example, distinguishing the nitrogen in the pyridine ring from the nitrogen in the morpholine ring and the isocyanate group. nih.gov This can provide evidence for specific chemical interactions, such as the formation of covalent bonds between the isocyanate group and a functionalized surface. surrey.ac.ukkobv.de

Table 4: Summary of Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Application for this compound |

|---|---|---|

| NMR Spectroscopy | Detailed molecular structure in solution, reaction progress | Structural elucidation, product confirmation, mechanistic studies |

| IR Spectroscopy | Presence of functional groups, reaction kinetics | Identification of isocyanate group, real-time reaction monitoring |

| HPLC | Purity, separation of mixtures, reaction kinetics | Purity assessment, quantification of reactants and products |

| HRMS | Accurate mass, elemental composition | Molecular formula confirmation, identification of unknowns |

| ToF-SIMS | Surface molecular information, interfacial interactions | Confirmation of surface presence, study of surface chemistry |

Electrochemical Detection Methods for Organic Isocyanates

The detection and quantification of organic isocyanates are of significant importance due to their high reactivity and toxicity. Electrochemical methods offer a sensitive and often selective approach for the analysis of these compounds. These techniques can be broadly categorized into direct detection, based on the electrochemical activity of the isocyanate group itself, and indirect detection, which involves chemical derivatization to produce an electroactive product that is then measured.

Direct Electrochemical Detection

Direct electrochemical analysis of isocyanates involves the oxidation or reduction of the isocyanate functional group (-N=C=O) at an electrode surface. A study on 2,4-toluene diisocyanate (2,4-TDI) demonstrated a method for its direct electrochemical detection through oxidation in an ionic liquid. nih.gov This approach is advantageous as it avoids the need for derivatization steps. The use of an ionic liquid electrolyte, [C₄mpy][NTf₂], provided a stable environment for the analysis, allowing the oxidation of 2,4-TDI to occur at a lower anodic potential compared to traditional organic solvents like acetonitrile. nih.gov This methodology shows promise for the development of simple, low-cost, and miniaturizable sensors for both liquid and gas phase isocyanate detection. nih.gov The direct oxidation of the isocyanate group offers good selectivity, and the use of hydrophobic ionic liquids minimizes interference from water, which can react with isocyanates. nih.gov

Indirect Electrochemical Detection via Derivatization

A more common strategy for the electrochemical detection of isocyanates involves a preliminary derivatization step. astm.org In this approach, the isocyanate is reacted with a specific reagent to form a stable and electrochemically active derivative. This product is then typically separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (EC). google.com

Several derivatizing agents have been employed for this purpose. One common reagent is 1-(2-methoxyphenyl)piperazine (B120316), which reacts with isocyanates to form electrochemically active urea derivatives that can be oxidized at carbon electrodes. researchgate.net These derivatives are often also UV-active, allowing for dual detection with UV and electrochemical detectors for enhanced qualitative information. google.comresearchgate.net Another reagent, tryptamine (B22526), has been evaluated for derivatizing isocyanates. rsc.org The resulting derivative can be detected with high sensitivity using both fluorescence and amperometric detection. rsc.org The amperometric oxidation of the tryptamine derivative is facilitated by the indolyl moiety within its structure. rsc.org

This derivatization-based approach has been successfully applied to the trace analysis of airborne aromatic isocyanates. nih.gov For instance, a method using alkaline ethanol (B145695) for sampling and derivatization allowed for the detection of toluenediisocyanates and related compounds. nih.gov With electrochemical detection at a potential of +950 mV, the method achieved detection limits as low as 0.05 picograms per microliter. nih.gov

The general workflow for these methods involves:

Sampling and Derivatization: Airborne or liquid samples containing isocyanates are collected and immediately reacted with a derivatizing agent. google.comnih.gov

Chromatographic Separation: The resulting stable derivatives are separated from other components in the sample matrix using HPLC. google.comnih.gov

Electrochemical Detection: The separated derivatives are quantified by an electrochemical detector, which measures the current generated by their oxidation or reduction at a specific potential. google.comnih.gov

The combination of HPLC for separation and electrochemical detection for quantification provides a robust and highly sensitive analytical method for a wide range of organic isocyanates. nih.govresearchgate.net

Interactive Data Table: Comparison of Electrochemical Detection Methods for Isocyanates

| Detection Method | Principle | Target Analyte(s) | Key Findings & Detection Limits | Reference(s) |

| Direct Oxidation | Direct electrochemical oxidation of the isocyanate group in an ionic liquid. | 2,4-Toluene Diisocyanate (2,4-TDI) | Lowered oxidation potential in ionic liquid compared to acetonitrile; enables direct quantification without derivatization. | nih.gov |

| HPLC-EC (Derivatization) | Derivatization with 1-(2-methoxyphenyl)piperazine followed by HPLC separation and electrochemical detection. | Aromatic and Aliphatic Isocyanates | Forms electrochemically active urea derivatives; allows for sensitive and selective quantification. | google.comresearchgate.net |

| HPLC-EC (Derivatization) | Derivatization with alkaline ethanol followed by HPLC with UV and electrochemical detection. | 2,4- and 2,6-Toluenediisocyanate (TDI) | Detection limit of ~0.05 pg/µL with electrochemical detection at +950 mV. | nih.gov |

| HPLC with Fluorescence and Amperometric Detection | Derivatization with tryptamine followed by HPLC separation and dual detection. | General Isocyanates | Tryptamine derivatives are detectable by both fluorescence and amperometry; amperometry provides comparable results to other methods. | rsc.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a compound's reactivity and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a specific molecule like 4-(6-isocyanatopyridin-2-yl)morpholine, DFT calculations would be employed to determine its most stable three-dimensional shape (geometry optimization) by finding the minimum energy conformation. These calculations would also provide the total electronic energy of the molecule. Such studies often utilize various functionals and basis sets to achieve a balance between accuracy and computational cost.

Without published research, a data table of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A data table presenting the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound is not available due to the lack of specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors represent varying electrostatic potentials, with red typically indicating negative potential (electron-rich areas) and blue representing positive potential (electron-deficient areas). This information is instrumental in predicting how a molecule will interact with other chemical species.

An illustrative MEP map and analysis of the electrophilic and nucleophilic sites of this compound cannot be generated without the underlying computational data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the pathways of chemical reactions, providing detailed information that is often difficult to obtain experimentally.

Transition State Characterization and Energy Barrier Calculations

To understand how a reaction involving this compound proceeds, computational methods are used to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry of the transition state and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) are essential for determining the reaction rate and mechanism.

Due to the absence of published research on the reactivity of this compound, a data table of activation energies for potential reactions is not available.

Solvent Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational studies can incorporate solvent effects using various models, such as implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These studies are crucial for obtaining results that are comparable to experimental conditions.

Specific findings on how different solvents would affect the computational parameters of this compound have not been reported.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's dynamic behavior.

Conformational Analysis:

Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between these states. The molecule possesses several rotatable bonds, primarily between the pyridine (B92270) ring and the morpholine (B109124) substituent, and between the pyridine ring and the isocyanate group.

Theoretical calculations on related 2-substituted pyridine systems, such as 2-methoxypyridine (B126380) and 2-acetamido-5-aminopyridine, have shown that the orientation of the substituent relative to the pyridine nitrogen is a key factor in determining conformational stability. rsc.orgnih.gov For this compound, a potential energy surface scan would likely be performed by systematically rotating the dihedral angles connecting the morpholine and isocyanate groups to the pyridine ring. Such an analysis would reveal the preferred spatial arrangement of these functional groups. The morpholine ring itself typically adopts a stable chair conformation. Computational studies on similar heterocyclic compounds often use methods like Density Functional Theory (DFT) to determine the most stable conformers. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics simulations offer a way to observe the motion of the atoms within the molecule over time, providing a deeper understanding of its flexibility and interactions with its environment. researchgate.net For isocyanate-containing molecules, MD simulations have been employed to model their phase behavior and physical properties. nsf.govfigshare.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nsf.govfigshare.com Specific force fields, such as GAFF-IC (a re-parameterized GAFF-based force field for isocyanates) or united-atom force fields like TraPPE, have been developed to accurately model isocyanates. nsf.govfigshare.com

| Technique | Objective | Typical Application for this compound | Key Insights |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identify stable conformers and rotational energy barriers. | Varying dihedral angles of morpholine and isocyanate groups relative to the pyridine ring. | Lowest energy (most stable) 3D structure. |

| Density Functional Theory (DFT) | Calculate electronic structure and energies of conformers. | Geometry optimization of potential conformers identified by PES scan. | Accurate energy differences between conformers. |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms over time. | Modeling the compound in a solution to observe its dynamic behavior. | Flexibility, conformational transitions, and solvent interactions. |

In Silico Predictions for Research Applications

In silico methods are instrumental in predicting the chemical and biological properties of molecules, thereby accelerating research and reducing the need for extensive experimental work.

The isocyanate (-N=C=O) group is the most reactive site in this compound. The carbon atom of the isocyanate group is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it susceptible to nucleophilic attack. mdpi.com This high reactivity is the basis for its primary applications, such as in the formation of urethanes through reaction with alcohols. mdpi.com

Predictive models can be used to quantify this reactivity.

Quantum Chemical Calculations: High-level quantum chemical calculations can determine the partial positive charge on the carbonyl carbon of the isocyanate group. researchgate.net A higher positive charge generally correlates with greater reactivity towards nucleophiles. These calculations can also model the transition states of reactions, providing insights into reaction kinetics and selectivity. researchgate.net For instance, simulations can predict whether the isocyanate will react preferentially with one nucleophile over another in a complex mixture.

QSAR and Other In Silico Models: Quantitative Structure-Activity Relationship (QSAR) models and other in silico toxicology platforms like Derek Nexus can be used to predict the reactivity and potential hazards of isocyanates. nih.govnih.gov These tools use structural alerts and statistical models based on large datasets of known chemicals to predict properties like skin sensitization potential, which is directly related to the compound's reactivity with biological nucleophiles such as amino acids in proteins. nih.govnih.gov For example, a MatLab-based computer program has been developed to characterize the reactivities of different isocyanate moieties based on experimental data, which could be adapted to predict the reactivity of the subject compound. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. nih.govjapsonline.com

The morpholine and pyridine moieties are common scaffolds in molecules designed to be kinase inhibitors. nih.govmdpi.com For example, morpholine-containing compounds have been synthesized and docked into the active sites of kinases like PI3K (Phosphoinositide 3-kinase) to study their potential as cancer therapeutics. nih.gov

A molecular docking study of this compound would involve the following steps:

Target Selection: Based on structural similarity to known kinase inhibitors, plausible protein targets such as PI3K, Akt, or mTOR could be selected. nih.gov

Ligand and Receptor Preparation: A 3D model of this compound would be generated and its energy minimized. The crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the compound would be placed into the binding site of the protein, and various conformations and orientations would be sampled. japsonline.com The program then scores these poses based on factors like binding energy, predicting the most stable binding mode. japsonline.com

The results of such a study would predict the binding affinity of the compound for the target and identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the morpholine or pyridine rings and the amino acid residues in the protein's active site. nih.govmdpi.com This information is crucial for understanding its potential biological activity and for guiding the design of more potent and selective derivatives.

| Method | Primary Goal | Example Application for this compound | Predicted Outcome |

|---|---|---|---|

| Quantum Chemistry | Predict electronic properties and reactivity. | Calculating partial charges on the isocyanate group. | Quantification of electrophilicity and reaction site susceptibility. |

| QSAR Models | Predict biological activity or hazard based on structure. | Using a model like Derek Nexus to predict skin sensitization. | Hazard classification based on reactivity with proteins. |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Docking into the ATP-binding site of a protein kinase (e.g., PI3K). | Potential as a kinase inhibitor; identification of key binding interactions. |

Research Applications and Emerging Directions

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the isocyanate group, coupled with the structural and electronic properties of the morpholinopyridine scaffold, positions this compound as a key precursor in the construction of diverse and complex molecular architectures.

The synthesis of functionalized heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.gov While a wide array of methods exists for the synthesis of morpholines and other nitrogen-containing heterocycles, the direct application of 4-(6-Isocyanatopyridin-2-yl)morpholine as a starting material for novel heterocyclic systems is an area of ongoing exploration. researchgate.nettue.nlorgsyn.org The reaction of the isocyanate group with various nucleophiles can lead to a diverse range of urea (B33335), carbamate (B1207046), and thiocarbamate derivatives, which can subsequently undergo intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. researchgate.net The synthesis of various N-heterocycles often utilizes multi-component reactions where an isocyanide component is key. mdpi.comnih.gov For instance, the synthesis of pyridine-2,6-bis-heterocycles has been reported through various synthetic routes. mdpi.comresearchgate.net The development of new synthetic methodologies for morpholine (B109124) derivatives continues to be an active area of research. researchgate.net

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.commit.edu The Ugi four-component reaction (U-4CR), which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a prominent example of an isocyanide-based MCR (IMCR). chemicalbook.comjustia.com Isocyanides are key reactants in these transformations, which have been extensively used in the synthesis of peptidomimetics and other biologically active compounds. nih.govnih.gov

While isocyanides are the typical one-carbon component in Ugi reactions, the isocyanate group of this compound can be envisioned to participate in Ugi-type or other multicomponent reactions. For example, variations of the Ugi reaction can utilize alternative components. mit.edu The use of 2-isocyanopyridines as convertible isocyanides in multicomponent chemistry has been reported, highlighting the utility of pyridine-based isocyanides. colab.ws Specifically, 2-bromo-6-isocyanopyridine (B2597283) has been identified as a versatile reagent in this context. colab.ws Although direct studies involving this compound in Ugi reactions are not yet prevalent in the literature, its structural similarity to other reactive pyridine (B92270) derivatives suggests its potential as a valuable component in the discovery of novel MCRs and the synthesis of diverse molecular scaffolds.

Advanced Polymer Science and Materials Research

The isocyanate functionality is fundamental to the production of polyurethanes and other polymers. The incorporation of the morpholinopyridine unit into polymer backbones can impart unique properties, leading to the development of advanced materials with tailored characteristics.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. nih.gov The properties of polyurethanes can be finely tuned by varying the structure of the isocyanate and polyol components. nih.gov The use of morpholine derivatives as catalysts in polyurethane synthesis is known. nih.govresearchgate.net Furthermore, pyridine-containing polymers have been investigated for their unique photophysical properties. mit.edu

The integration of this compound as a monomer or co-monomer in polyurethane synthesis could lead to novel polymer architectures with enhanced thermal stability, altered solubility, and unique coordination properties due to the presence of the pyridine nitrogen and morpholine oxygen atoms. While numerous patents exist for polymers prepared from various isocyanate reactants, specific mention of this compound is not prominent. justia.comjustia.com

Self-healing polymers are a class of smart materials that can repair damage autonomously. google.com One common approach to creating self-healing materials involves the microencapsulation of reactive species, such as isocyanates, which are released upon damage and react to heal the crack. The reaction of isocyanates with atmospheric moisture or with co-encapsulated polyols can form a polyurethane or polyurea network that restores the material's integrity. The introduction of pyridine-containing moieties into polyurethane structures has been explored for its potential to enhance self-healing properties through various mechanisms, including hydrogen bonding and coordination complexes. google.come3s-conferences.org For instance, self-healing polyurethanes have been developed based on Cu-pyridine coordination. e3s-conferences.org While the general principle of using isocyanates for self-healing materials is well-established, specific studies detailing the use of this compound in this application are an emerging area of interest.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. justia.comatamankimya.com They are constructed from organic building blocks linked by strong covalent bonds. justia.com The choice of linkers is crucial in determining the topology and properties of the resulting COF. justia.comatamankimya.commdpi.com Imine-linked COFs are the most widely studied, but the development of new linkages is an active area of research. justia.com

The use of isocyanates as building blocks for COFs is a less explored but promising strategy. The reaction of isocyanates can form stable urea or urethane (B1682113) linkages, potentially leading to robust and functional COF materials. The rigid and geometrically defined structure of this compound, with its potential for directional interactions through the pyridine nitrogen, makes it an intriguing candidate as a linker for the design and synthesis of novel COFs. While COFs based on pyridine and other nitrogen-containing linkers have been reported, the specific incorporation of this compound into a COF architecture represents a forward-looking research direction. nih.govatamankimya.com

Medicinal Chemistry and Chemical Biology Research

The unique structural features of this compound, which combine a reactive isocyanate group with a morpholine-substituted pyridine core, make it a valuable scaffold in medicinal chemistry and chemical biology. Researchers are exploring its potential in the development of new therapeutic agents and tools for studying biological systems.

Design and Synthesis of Bioactive Analogs

The morpholine ring is a prevalent feature in many biologically active compounds and approved drugs, serving as a critical building block in medicinal chemistry. e3s-conferences.org The design and synthesis of analogs based on the this compound structure focus on modifying the core components to explore and optimize biological activity. The morpholine moiety itself is attractive due to its favorable physicochemical properties, including improving the aqueous solubility and metabolic stability of a molecule. e3s-conferences.org

Synthetic strategies often build upon established methods for creating substituted morpholines and pyridines. unibe.chresearchgate.net For instance, the synthesis of complex morpholine-containing natural product analogs, such as those of (-)-zampanolide, demonstrates techniques that could be adapted for creating derivatives of this compound. unibe.ch These synthetic routes might involve the construction of the morpholine ring through methods like intramolecular cyclization or epoxide ring-opening reactions. researchgate.net

By systematically altering the substituents on either the morpholine or pyridine rings, medicinal chemists can generate a library of analogs. This allows for the investigation of structure-activity relationships (SAR), which helps in identifying the key structural features responsible for a compound's biological effects. e3s-conferences.org For example, introducing different chemical groups can modulate a compound's potency, selectivity, and pharmacokinetic properties, with the goal of developing novel drug candidates for various diseases, including cancer and inflammatory conditions. e3s-conferences.orgunibe.ch

Green Chemistry and Sustainable Synthesis Approaches

In line with modern chemical manufacturing principles, there is a strong emphasis on developing sustainable and environmentally friendly synthetic methods. This is particularly relevant for the production of isocyanates, which have traditionally relied on hazardous reagents.

Development of Phosgene-Free and Eco-Friendly Synthetic Routes for Pyridyl Isocyanates

The conventional industrial synthesis of isocyanates involves the use of phosgene (B1210022), a highly toxic and corrosive gas. digitellinc.comnih.gov This process poses significant safety and environmental risks, prompting extensive research into phosgene-free alternatives. digitellinc.comnwo.nl The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, making the development of safer routes a top priority. nih.govresearchgate.net

Several phosgene-free strategies for synthesizing isocyanates have been explored:

Reductive Carbonylation: This method involves the direct carbonylation of nitroaromatics using carbon monoxide as the carbonyl source, often with a palladium catalyst. digitellinc.comnwo.nl This approach avoids the use of phosgene entirely.

Thermal Decomposition of Carbamates: Carbamates, which can be synthesized from amines or nitro compounds without phosgene, can be heated to produce the desired isocyanate and an alcohol byproduct. researchgate.netgoogle.com For example, reacting an organic formamide (B127407) with a diorganocarbonate can produce a carbamate precursor that is then thermolyzed. google.com

Reaction with Urea Derivatives: Amines can be reacted with urea or its derivatives to form substituted ureas, which can then be thermally decomposed to isocyanates. researchgate.net

These alternative routes are critical for the sustainable production of pyridyl isocyanates like this compound, enhancing the safety and environmental profile of their synthesis. digitellinc.comresearchgate.net

Atom Economy and Efficiency in Compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are more sustainable as they generate less waste.

The traditional phosgene-based synthesis of isocyanates suffers from poor atom economy because it generates two molecules of hydrogen chloride (HCl) as a byproduct for every isocyanate group formed. google.com This byproduct has limited commercial value and contributes to waste.

Morpholine Synthesis: New protocols for synthesizing morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) offer a high-yielding and redox-neutral pathway, improving efficiency over older methods. nih.gov

Isocyanate Synthesis: Phosgene-free routes, such as the thermal decomposition of carbamates, can offer improved atom economy compared to the phosgene process, especially if the byproducts can be recycled. google.com

By focusing on atom-economical reactions and minimizing waste, the synthesis of complex molecules like this compound can be made more efficient and environmentally sustainable. primescholars.com

Future Perspectives and Research Challenges

Development of Novel Catalytic Methods for Selective Transformations of Pyridyl Isocyanates

The isocyanate functionality is a cornerstone of addition reactions, but achieving high selectivity in the presence of the pyridine (B92270) and morpholine (B109124) moieties within the same molecule necessitates the development of advanced catalytic systems. The nitrogen atoms in both the pyridine ring and the morpholine can act as Lewis bases, potentially coordinating with and deactivating catalysts, or directing reactions to unintended pathways.

Future research should focus on catalysts that can differentiate between the various reactive sites. For instance, designing catalysts that are sterically hindered to favor reaction at the less encumbered isocyanate group over coordination with the pyridine nitrogen could be a promising avenue. A computational study on the effect of morpholine on urethane (B1682113) formation has shown that the morpholine moiety can act as a catalyst itself, proceeding through a seven-step mechanism. nih.govresearchgate.net This inherent catalytic activity of the morpholine part of the molecule could be harnessed or suppressed through tailored catalyst design. The calculated activation energies for urethane formation catalyzed by morpholine and 4-methylmorpholine (B44366) are 29.7 and 26.6 kJ/mol, respectively, highlighting the influence of substitution on the morpholine ring on its catalytic efficacy. nih.govresearchgate.net

Furthermore, the development of morpholine-based organocatalysts for reactions like 1,4-additions has been explored, suggesting that the morpholine unit in the target molecule could be engineered to impart specific catalytic properties. frontiersin.org The low reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, presents a challenge that could be overcome with novel catalyst designs. frontiersin.org

| Catalyst Type | Potential Application for Pyridyl Isocyanates | Research Challenge |

| Sterically Hindered Lewis Acids | Selective activation of the isocyanate group | Avoiding coordination with pyridine and morpholine nitrogens |

| Photocatalysts | Mild and selective C-H functionalization adjacent to the pyridine ring | Controlling regioselectivity and avoiding side reactions |

| Organocatalysts | Asymmetric transformations utilizing the morpholine scaffold | Overcoming the inherent low reactivity of morpholine-based enamines |

Exploration of Underutilized Reactivity Modes for Enhanced Synthetic Utility

Beyond the conventional nucleophilic additions to the isocyanate group, there are numerous underutilized reactivity modes that could significantly expand the synthetic utility of 4-(6-Isocyanatopyridin-2-yl)morpholine . One such area is the use of pyridylureas, derived from pyridyl isocyanates, as "masked isocyanates". researchgate.net This approach allows for the late-stage diversification of pyridine-N-oxides, a strategy that could be adapted for the target molecule to introduce a wide range of functional groups under mild conditions. researchgate.net

Another avenue for exploration is the insertion reactions of the isocyanate group into P-N bonds, a less common transformation that could lead to novel organophosphorus compounds with potential applications in materials science and catalysis. rsc.org The divergent reactivity of isocyanates, where the choice of reaction partner dictates the product outcome, also warrants further investigation. For example, the reaction of isocyanates with different amines can lead to a variety of heterocyclic products.

Future research could also focus on leveraging the electronic properties of the pyridine ring to influence the reactivity of the isocyanate group. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the isocyanate carbon, potentially enabling reactions with weaker nucleophiles that are unreactive towards conventional isocyanates.

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

The rational design of novel derivatives of This compound with tailored properties can be greatly accelerated by the integration of computational and experimental techniques. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. For instance, computational studies on the effect of morpholine on urethane formation have elucidated the reaction mechanism and the role of the morpholine as a catalyst. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of derivatives with biological targets, guiding the synthesis of new compounds with potential therapeutic applications. mdpi.com A study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors successfully utilized such in silico methods to guide the design and synthesis of potent compounds. mdpi.com

The combination of computational predictions with high-throughput experimental screening can create a powerful workflow for discovering new reactions and applications. For example, computational screening could identify potential catalysts for selective transformations, which can then be rapidly tested in the laboratory.

| Computational Method | Application in Pyridyl Isocyanate Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Understanding of catalytic pathways and rational catalyst design |

| Molecular Docking | Prediction of binding modes with biological targets | Design of new bioactive molecules |

| Molecular Dynamics (MD) Simulations | Assessment of conformational stability and dynamics | Insight into the behavior of derivatives in biological systems |